molecular formula C5H4F3IN2O B10901565 [4-Iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]methanol

[4-Iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]methanol

Cat. No.: B10901565
M. Wt: 292.00 g/mol
InChI Key: OWOJJKIFZPWUHL-UHFFFAOYSA-N
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Description

[4-Iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]methanol: is a chemical compound that belongs to the class of pyrazoles This compound is characterized by the presence of an iodine atom, a trifluoromethyl group, and a hydroxymethyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-Iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]methanol typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the Iodine Atom: The iodine atom can be introduced through an iodination reaction using iodine or an iodine-containing reagent.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using a trifluoromethylating agent such as trifluoromethyl iodide.

    Hydroxymethylation: The hydroxymethyl group can be introduced through a hydroxymethylation reaction using formaldehyde or a similar reagent.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [4-Iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: [4-Iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]methanol is used as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Biological Probes: The compound can be used as a probe to study biological processes due to its unique chemical properties.

Medicine:

    Drug Development: The compound is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry:

    Material Science: The compound is used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of [4-Iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]methanol involves its interaction with specific molecular targets. The trifluoromethyl group and iodine atom contribute to the compound’s reactivity and ability to form stable complexes with target molecules. The hydroxymethyl group can participate in hydrogen bonding, further influencing the compound’s interactions with biological targets.

Comparison with Similar Compounds

    [4-Iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole]: This compound has a methyl group instead of a hydroxymethyl group.

    [4-Iodo-3-(trifluoromethyl)-1H-pyrazole]: This compound lacks the hydroxymethyl group.

Uniqueness:

    Hydroxymethyl Group: The presence of the hydroxymethyl group in [4-Iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]methanol provides additional reactivity and potential for hydrogen bonding, distinguishing it from similar compounds.

    Versatility: The compound’s unique combination of functional groups makes it versatile for various applications in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C5H4F3IN2O

Molecular Weight

292.00 g/mol

IUPAC Name

[4-iodo-3-(trifluoromethyl)pyrazol-1-yl]methanol

InChI

InChI=1S/C5H4F3IN2O/c6-5(7,8)4-3(9)1-11(2-12)10-4/h1,12H,2H2

InChI Key

OWOJJKIFZPWUHL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NN1CO)C(F)(F)F)I

Origin of Product

United States

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